
4-Methyl-2-phenoxyaniline
Descripción general
Descripción
4-Methyl-2-phenoxyaniline is a chemical compound with the CAS Number: 60287-69-6. It has a molecular weight of 199.25 . The IUPAC name for this compound is 4-methyl-2-phenoxyaniline .
Molecular Structure Analysis
The InChI code for 4-Methyl-2-phenoxyaniline is 1S/C13H13NO/c1-10-7-8-12(14)13(9-10)15-11-5-3-2-4-6-11/h2-9H,14H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The boiling point of 4-Methyl-2-phenoxyaniline is 213-214/55 Torr .Aplicaciones Científicas De Investigación
Supramolecular Equivalence and Crystal Structures
- Research has explored the supramolecular structures of phenoxyaniline derivatives, comparing the crystal structures of different halogenated versions. These studies offer insights into the isomorphism and conditional isomorphism in these compounds, which is crucial for understanding their chemical behavior and potential applications in crystal engineering and materials science (Dey & Desiraju, 2004).
Anti-corrosion Potentials
- Schiff base compounds derived from 4-methyl-2-phenoxyaniline and related molecules have been synthesized and investigated for their anti-corrosion properties. These compounds, including variations such as (E)-4-((p-tolylimino)methyl) phenol, have shown potential as corrosion inhibitors for mild steel in acidic environments. Their effectiveness is attributed to the formation of protective layers on metal surfaces, highlighting their importance in industrial applications where corrosion resistance is critical (Elemike et al., 2019).
Environmental Monitoring
- Polyaniline/carbon nanotube-based electrochemical sensors incorporating 4-methyl-2-phenoxyaniline derivatives have been developed for the detection of herbicides and their metabolites in water. These sensors offer a straightforward, sensitive method for environmental monitoring, particularly in tracking pollution and evaluating the effectiveness of photodegradation treatments for herbicide contamination (Rahemi et al., 2015).
Schiff Bases as Corrosion Inhibitors
- Further studies on Schiff bases derived from 4-methyl-2-phenoxyaniline have confirmed their utility as corrosion inhibitors. Research into their crystal structures and quantum chemical properties supports their application in protecting metals against corrosion, contributing to the development of more durable materials and coatings (Elemike et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
4-methyl-2-phenoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-7-8-12(14)13(9-10)15-11-5-3-2-4-6-11/h2-9H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQYYHXCCOKJOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-phenoxyaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



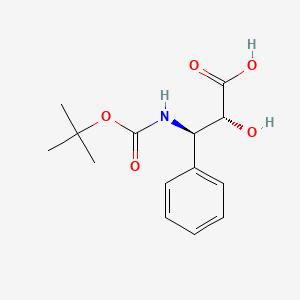


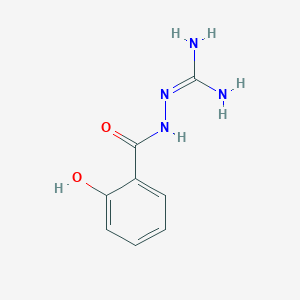
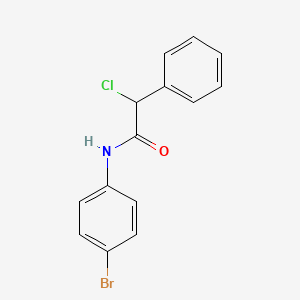

![2-[1-(2-Amino-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B3146497.png)
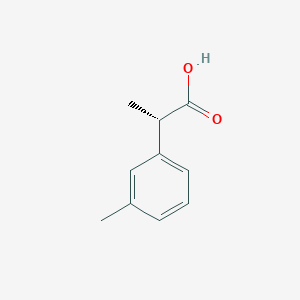
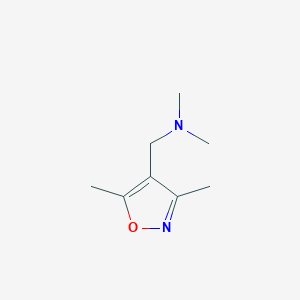

![8-Propyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B3146511.png)
![Thieno[3,2-c]pyridine-6-carboxylic acid](/img/structure/B3146527.png)
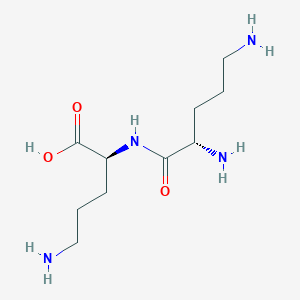
![8a-(4-Chlorophenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one](/img/structure/B3146540.png)